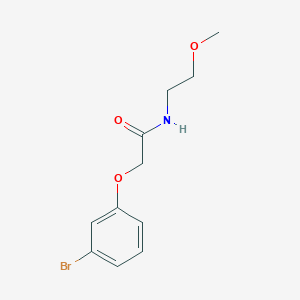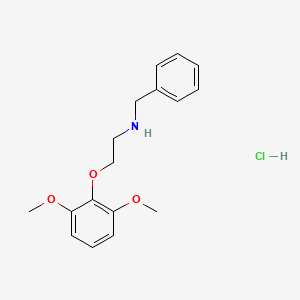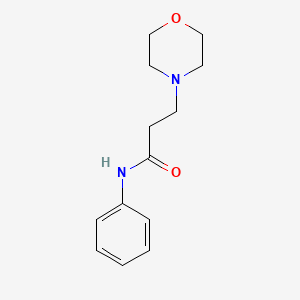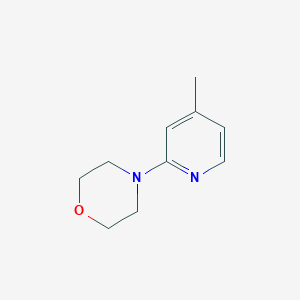
4-(4-Methylpyridin-2-yl)morpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholines has been extensively studied. A review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “4-(4-Methylpyridin-2-yl)morpholine” can be represented by the InChI stringInChI=1S/C10H14N2O/c1-9-3-2-4-11-10 (9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 178.23 g/mol . The InChI string representing its molecular structure isInChI=1S/C10H14N2O/c1-9-3-2-4-11-10 (9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 .
Aplicaciones Científicas De Investigación
Inhibitory and Anti-inflammatory Activity : A study by Šmelcerović et al. (2013) investigated two cyclodidepsipeptides related to morpholine derivatives for their inhibitory activity against xanthine oxidase (XO) and anti-inflammatory response. They found these compounds to be effective XO inhibitors and potential candidates for treating conditions like gout and other inflammatory conditions (Šmelcerović et al., 2013).
Enamine Oxidation with Metal Oxidants : Research by Corbani et al. (1973) explored the oxidation of enamines, including morpholine derivatives, with metal oxidants. They observed the formation of various products, offering insights into the reaction mechanisms and potential applications in synthetic chemistry (Corbani et al., 1973).
PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, demonstrating its application in inhibiting the PI3K-AKT-mTOR pathway. This pathway is crucial in cell growth and survival, indicating potential use in cancer treatments (Hobbs et al., 2019).
Antifungal Activity and Carcinogenicity Prediction : A study by Bushuieva et al. (2022) focused on assessing the mutagenic effects and predicting the carcinogenicity of a morpholine derivative. The research aimed at developing new antifungal treatments, emphasizing the compound's effectiveness and safety (Bushuieva et al., 2022).
Synthesis and Catalytic Applications : Willis et al. (2004) reported on the synthesis of protected α,β-Dihydroxyketones using a catalyst system involving Mg(ClO4)2, bipyridine, and N-methyl morpholine. This study highlights the catalytic potential of morpholine derivatives in organic synthesis (Willis et al., 2004).
Glucosidase Inhibition and Antioxidant Activity : Özil et al. (2018) synthesized benzimidazole derivatives containing morpholine, evaluating them for antioxidant activities and glucosidase inhibition. These compounds showed promising potential as glucosidase inhibitors and antioxidants (Özil et al., 2018).
Safety and Hazards
Direcciones Futuras
There is ongoing research into the synthesis and potential applications of morpholine derivatives . For example, a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
Propiedades
IUPAC Name |
4-(4-methylpyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-2-3-11-10(8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMSVSPGODTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



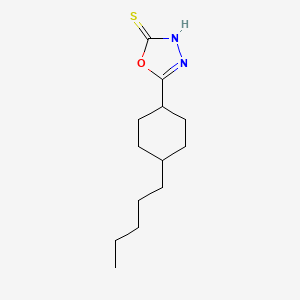
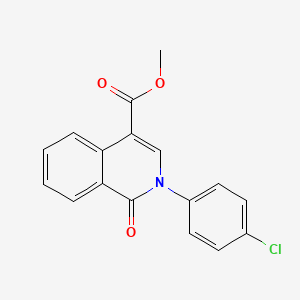
![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)
![2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138135.png)
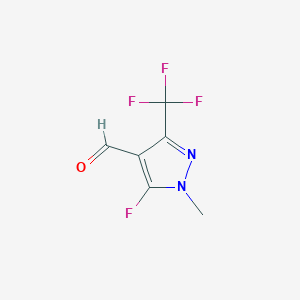
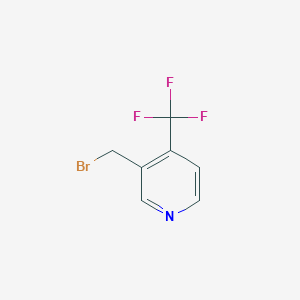
![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)
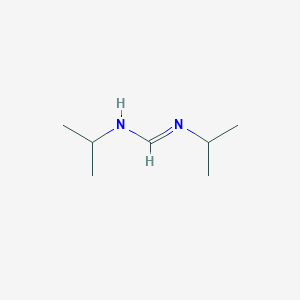
![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)
![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)
